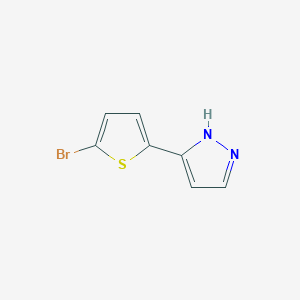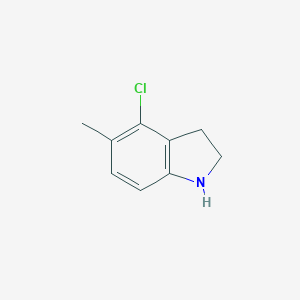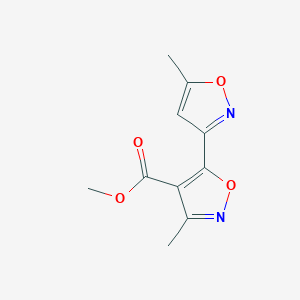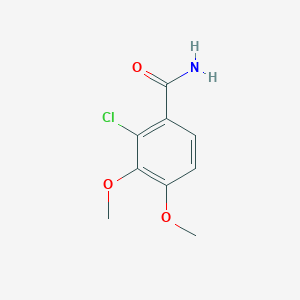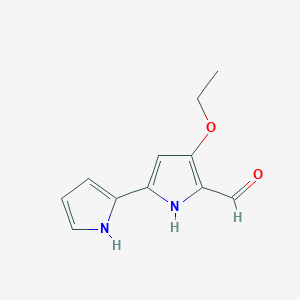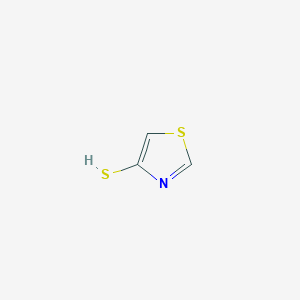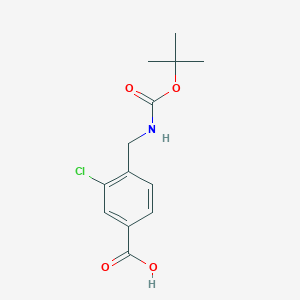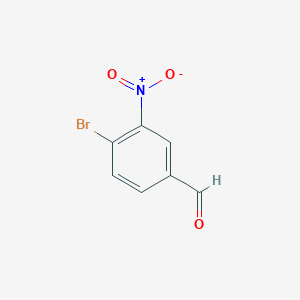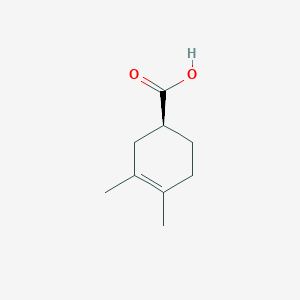
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid, also known as DMCHC, is a cyclic amino acid that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a number of interesting biological properties, including anti-inflammatory, analgesic, and antitumor activities.
Mecanismo De Acción
The mechanism of action of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation and pain. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the suppression of NF-κB activation, and the modulation of the immune response. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to possess antioxidant activity, which may contribute to its anti-inflammatory and antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid is its ability to inhibit COX-2 activity with high selectivity, which may reduce the risk of side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). However, (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to have relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid, including the development of new drug formulations and the investigation of its potential applications in the treatment of various diseases. One area of research could focus on the development of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid-based therapies for the treatment of cancer, given its demonstrated antitumor activity. Another area of research could explore the potential use of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, given its antioxidant and anti-inflammatory properties.
Métodos De Síntesis
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of cyclohexanone with methylamine and formaldehyde, or the reaction of cyclohexanone with nitrosomethylurea and hydrochloric acid. The use of chiral catalysts has also been shown to be effective in the synthesis of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid with high enantioselectivity.
Aplicaciones Científicas De Investigación
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in the development of new drugs and therapies. One area of research has focused on the anti-inflammatory and analgesic properties of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid, which have been shown to be effective in the treatment of various inflammatory conditions, including arthritis and asthma. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to possess antitumor activity, making it a potential candidate for the development of new cancer therapies.
Propiedades
Número CAS |
159910-03-9 |
|---|---|
Nombre del producto |
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(1S)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)5-7(6)2/h8H,3-5H2,1-2H3,(H,10,11)/t8-/m0/s1 |
Clave InChI |
RKHBXKQTJHREJG-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C(C[C@H](CC1)C(=O)O)C |
SMILES |
CC1=C(CC(CC1)C(=O)O)C |
SMILES canónico |
CC1=C(CC(CC1)C(=O)O)C |
Sinónimos |
3-Cyclohexene-1-carboxylicacid,3,4-dimethyl-,(1S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



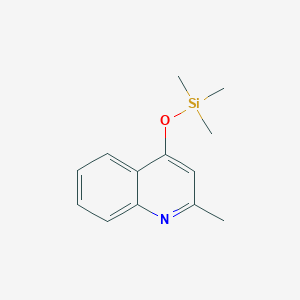
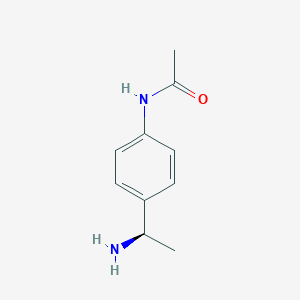
![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)
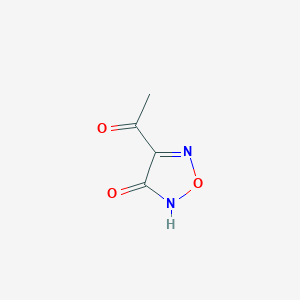
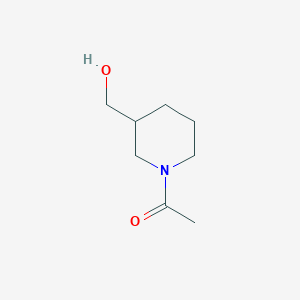
![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
